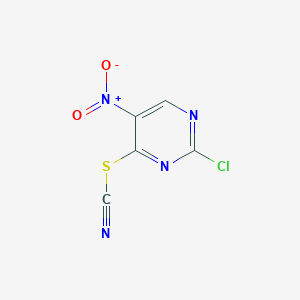

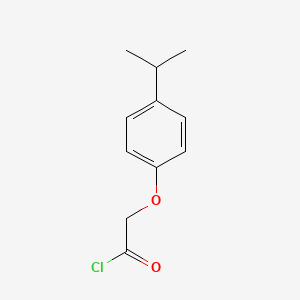

(4-Isopropylphenoxy)acetyl chloride

Overview

Description

“(4-Isopropylphenoxy)acetyl chloride” is a chemical compound used as a primary and secondary intermediate for pharmaceuticals . It appears as a clear colorless to yellow or pink liquid .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H13ClO2 . It has a molecular weight of 212.673 g/mol .

Physical And Chemical Properties Analysis

“this compound” is a clear colorless to yellow or pink liquid . It has a refractive index of 1.5170-1.5210 @ 20°C . It reacts with water and is moisture sensitive .

Scientific Research Applications

1. Applications in Synthesis and Catalysis

(4-Isopropylphenoxy)acetyl chloride and its derivatives play a role in various synthetic and catalytic processes. For instance, Yadav and Bhagat (2005) demonstrated its use in the industrial synthesis of drug intermediates, like Vioxx, employing Friedel–Crafts acylation reactions. These reactions often utilize homogeneous acid catalysts, but research has shifted towards more environmentally friendly heterogeneous catalysts, showcasing the chemical's role in green chemistry initiatives (Yadav & Bhagat, 2005).

2. Advanced Organic Reactions

Studies by Herrick, Thamattoor, and Shevlin (2008) show that atomic carbon reacts with acyl chlorides like this compound, following distinct mechanistic pathways. This is significant in the realm of organic chemistry, where understanding these mechanisms can lead to new synthetic routes for various compounds (Herrick, Thamattoor, & Shevlin, 2008).

3. Influence in Surfactant Behavior

Fang et al. (2016) investigated the effect of organic salts on the aggregation behavior of certain cationic silicone surfactants. While the study doesn't directly involve this compound, it provides insights into the broader chemical family's role in influencing surfactant behavior in aqueous solutions, which can have implications in various industrial and research applications (Fang et al., 2016).

4. Role in Environmental Chemistry

Research by Sharma, Mukhopadhyay, and Murthy (2010) explored the degradation of pollutants using advanced oxidation processes (AOPs), where compounds like this compound could potentially play a role in the synthesis of various organic oxidants. This highlights its potential application in environmental remediation and pollution control (Sharma, Mukhopadhyay, & Murthy, 2010).

Mechanism of Action

Pharmacokinetics

It’s known that the compound is very slightly soluble in water (023 g/L at 25 ºC) , which may affect its bioavailability and distribution in the body.

Result of Action

As a synthetic compound, it’s primarily used as an intermediate in pharmaceutical research .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Isopropylphenoxy)acetyl chloride. For instance, it’s sensitive to moisture and reacts with water . Therefore, it should be stored under dry conditions and handled in a chemical fume hood .

Safety and Hazards

“(4-Isopropylphenoxy)acetyl chloride” is a hazardous substance. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided . In case of contact, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

(4-Isopropylphenoxy)acetyl chloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic compounds . The compound is known to react with water, releasing hydrochloric acid, which can further participate in biochemical processes . Its interaction with enzymes such as acetyltransferases can lead to the acetylation of specific substrates, influencing their activity and function .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to acetylate proteins can alter their function, impacting various cellular processes such as cell division, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It can inhibit or activate enzymes by acetylating their active sites, thereby modulating their activity . The compound can also influence gene expression by acetylating histones, leading to changes in chromatin structure and gene accessibility . These molecular interactions are crucial for understanding the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is moisture-sensitive and reacts with water, leading to its degradation . This degradation can affect its stability and long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, highlighting the importance of considering temporal factors in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate normal biochemical processes without causing significant adverse effects . At high doses, it can lead to toxic effects, including gastrointestinal tract burns and respiratory tract irritation . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound can influence metabolic flux and metabolite levels by acetylating key enzymes involved in metabolic pathways . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The compound’s ability to react with water and other biomolecules can also impact its distribution within cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVLHWFQKYVLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611391 | |

| Record name | [4-(Propan-2-yl)phenoxy]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223128-33-4 | |

| Record name | 2-[4-(1-Methylethyl)phenoxy]acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223128-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Propan-2-yl)phenoxy]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 223128-33-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

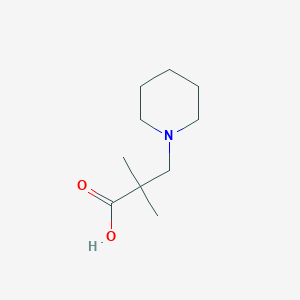

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)